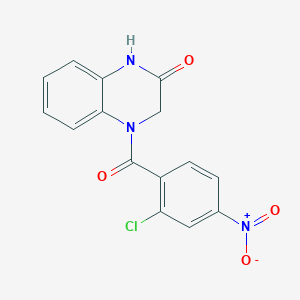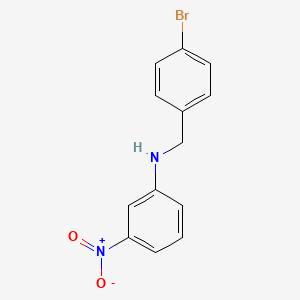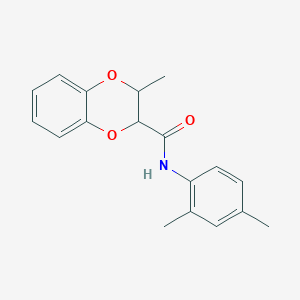![molecular formula C12H13ClN2O3S B4237146 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4237146.png)
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole
Übersicht
Beschreibung
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. However,
Wirkmechanismus
The mechanism of action of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its anti-inflammatory activity. Studies have shown that this compound reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to decrease the expression of adhesion molecules, which are involved in the migration of immune cells to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole has several advantages for lab experiments. It is a well-characterized compound that is readily available commercially. Additionally, its mechanism of action is well-understood, and it has been extensively studied in preclinical and clinical trials. However, there are also limitations to its use in lab experiments. One of the significant limitations is its potential toxicity, which can affect the viability of cells and tissues. Additionally, the use of this compound in lab experiments requires careful consideration of its concentration and exposure time to avoid potential adverse effects.
Zukünftige Richtungen
There are several future directions for research on 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole. One area of research is the development of new analogs that have improved efficacy and reduced toxicity. Additionally, there is a need for further research on the mechanism of action of this compound, particularly in the context of its effects on immune cells. Another area of research is the exploration of the potential use of this compound in the treatment of other inflammatory diseases, such as asthma and multiple sclerosis. Finally, there is a need for further research on the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole has a wide range of potential scientific research applications. One of the significant areas of research is its use as an anti-inflammatory agent. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins that cause inflammation. This inhibition of COX-2 activity makes this compound a potential treatment for various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-3-18-11-5-4-10(13)8-12(11)19(16,17)15-7-6-9(2)14-15/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZORAKHISHDRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea](/img/structure/B4237082.png)


![4-[2-(4-morpholinyl)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4237100.png)
![{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4237103.png)
![4-[3-(4-nitrophenoxy)benzoyl]morpholine](/img/structure/B4237110.png)
![1-{[4-(3-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B4237112.png)

![1-(3-{5-[(2-chloro-6-fluorobenzyl)thio]-1H-tetrazol-1-yl}phenyl)ethanone](/img/structure/B4237117.png)
![2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4237136.png)
![N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl}propanamide](/img/structure/B4237142.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B4237144.png)

![3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B4237160.png)
